Diisoamylamine

Enantioselective Catalysis Asymmetric Synthesis Organophosphorus Chemistry

Diisoamylamine (Diisopentylamine, CAS 544-00-3) is a branched secondary amine with the molecular formula C₁₀H₂₃N and a molecular weight of 157.30 g/mol. This compound, characterized by its two 3-methylbutyl (isoamyl) groups, is commercially available as a colorless liquid with a typical purity of ≥97.0% (GC).

Molecular Formula C10H23N
Molecular Weight 157.30 g/mol
CAS No. 544-00-3
Cat. No. B1670623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisoamylamine
CAS544-00-3
SynonymsDiisoamylamine;  NSC 6261;  NSC-6261;  NSC6261
Molecular FormulaC10H23N
Molecular Weight157.30 g/mol
Structural Identifiers
SMILESCC(C)CCNCCC(C)C
InChIInChI=1S/C10H23N/c1-9(2)5-7-11-8-6-10(3)4/h9-11H,5-8H2,1-4H3
InChIKeySPVVMXMTSODFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diisoamylamine (CAS 544-00-3): Technical Baseline and Procurement Overview


Diisoamylamine (Diisopentylamine, CAS 544-00-3) is a branched secondary amine with the molecular formula C₁₀H₂₃N and a molecular weight of 157.30 g/mol [1]. This compound, characterized by its two 3-methylbutyl (isoamyl) groups, is commercially available as a colorless liquid with a typical purity of ≥97.0% (GC) . It finds primary application as a versatile chemical intermediate and specialty reagent in organic synthesis, where its specific branched alkyl structure imparts distinct steric and electronic properties compared to linear or less branched secondary amine analogs [2].

Diisoamylamine (CAS 544-00-3): Why Other Secondary Amines Are Not Direct Replacements


Generic substitution among secondary amines in research and industrial processes is unreliable due to the critical impact of alkyl chain structure on both physical properties and reaction outcomes. As evidenced by the stark difference in boiling points—diisoamylamine boils at 187-188 °C compared to 159 °C for the less branched dibutylamine —physical behavior diverges significantly. More importantly, the steric and electronic environment created by the isoamyl groups dictates performance in specialized applications. In enantioselective catalysis, diisoamylamine provided distinctly superior results compared to other amines, while linear or smaller branched amines failed to achieve comparable levels of stereocontrol [1]. Such performance differences underscore that replacing diisoamylamine with a simpler analog can lead to complete failure in achieving desired yields, selectivities, or functional properties.

Diisoamylamine (CAS 544-00-3): Head-to-Head Performance Evidence vs. Comparator Amines


Superior Enantioselectivity in Asymmetric P(V) Synthesis Compared to Other Amine Nucleophiles

In a study on the enantioselective synthesis of stereogenic-at-phosphorus(V) compounds, diisoamylamine was identified as the optimal nucleophile. The research explicitly states that diisoamylamine underwent reaction with 'distinctly superior results relative to any of the other nucleophiles examined' [1]. This performance was critical for achieving high enantioselectivity (up to 95% ee) and quantitative yield in the formation of chlorophosphonamidates, a feat not matched by other amines tested, including linear, less branched, and cyclic secondary amines [1].

Enantioselective Catalysis Asymmetric Synthesis Organophosphorus Chemistry

Extraction Efficiency for Rhenium(IV) via Formation of a Specific Sulfite Complex

Diisoamylamine enables a specific extraction-photometric method for the determination of rhenium. It quantitatively extracts Re(IV) from 3.2 N HCl containing sulfite ions into organic solvents (ethyl acetate or carbon tetrachloride) by forming a distinct complex with maximum absorbance at 390 and 420 nm [1]. This method provides a basis for selective rhenium analysis and recovery.

Analytical Chemistry Hydrometallurgy Solvent Extraction

Distinct Physical Properties (Boiling Point, Density) vs. Common Linear and Less-Branched Amines

Diisoamylamine exhibits a boiling point of 187-188 °C and a density of 0.767 g/cm³ . These values are significantly higher than those of the common, less-branched analog dibutylamine (bp 159 °C, density 0.76 g/cm³) [1] and the smaller branched amine diisopropylamine (bp 84 °C) [2]. The higher boiling point allows for its use in higher-temperature reactions and simplifies separation from lower-boiling components by distillation, while the density difference can impact phase behavior in liquid-liquid extractions.

Physical Chemistry Process Engineering Solvent Selection

Commercial Availability at Technical Grade Purity (≥97%) for Reliable Reproducibility

Diisoamylamine is commercially offered with a minimum purity of 97.0% (GC) from major suppliers like Thermo Scientific (Alfa Aesar) . This level of purity is a key differentiator for procurement, as it ensures minimal interference from impurities like triisoamylamine (which can be present as a byproduct in lower grades) . This contrasts with some custom-synthesized or less common amines that may only be available in lower purities, thereby increasing the risk of side reactions and reducing yield reproducibility.

Chemical Procurement Quality Control Organic Synthesis

Diisoamylamine (CAS 544-00-3): Key Application Scenarios Validated by Quantitative Evidence


Development of Stereogenic-at-Phosphorus(V) Building Blocks via Enantioselective Catalysis

This scenario is directly supported by evidence that diisoamylamine provides 'distinctly superior results' compared to other amines in the enantioselective synthesis of chlorophosphonamidates, achieving up to 95% ee and quantitative yield [1]. Researchers developing chiral phosphorus compounds for pharmaceuticals or agrochemicals should procure diisoamylamine specifically for this transformation, as alternative nucleophiles are documented to perform poorly in terms of both yield and stereocontrol [1].

Analytical Method for Selective Rhenium Extraction and Quantification

Laboratories involved in the analysis of rhenium, whether for geological surveys, industrial recovery monitoring, or nuclear waste processing, can leverage the unique ability of diisoamylamine to form a specific, extractable complex with Re(IV) in sulfite-containing HCl media [2]. The method, which produces a complex with characteristic absorbance maxima at 390 and 420 nm, provides a validated analytical pathway where substituting diisoamylamine would render the extraction and subsequent photometric determination ineffective [2].

High-Boiling Solvent and Reagent for High-Temperature Organic Synthesis

Process chemists designing reactions requiring a secondary amine with a boiling point near 188 °C will find diisoamylamine suitable, particularly when lower-boiling alternatives like dibutylamine (bp 159 °C) or diisopropylamine (bp 84 °C) are inadequate . Its high boiling point allows it to serve as a reaction medium or base at elevated temperatures where other amines would volatilize, and it can be effectively separated from lower-boiling reaction components by distillation .

General Chemical Intermediate Requiring Consistent, High-Purity Feedstock

For any application where reproducibility is paramount—ranging from medicinal chemistry library synthesis to the production of rubber vulcanization accelerators—procuring diisoamylamine at the commercially standard ≥97% purity (GC) is essential . This specification directly minimizes the risk of side reactions and yield variability caused by common impurities like triisoamylamine, thereby ensuring more reliable and cost-effective research and development workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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